Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide
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Overview
Description
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. This compound is characterized by the presence of a benzene ring fused to an isoquinoline ring, with additional substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide can be achieved through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired product . Another method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and catalyst-free processes in water has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline analogues .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethanesulfonic anhydride, 2-chloropyridine, and oxalyl chloride . Reaction conditions often involve mild electrophilic activation followed by cyclodehydration upon warming .
Major Products Formed: The major products formed from these reactions include isoquinoline derivatives and β-carboline derivatives .
Scientific Research Applications
Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various isoquinoline derivatives . In biology and medicine, isoquinoline alkaloids derived from this compound exhibit significant biological activities, including anti-cancer and anti-malarial properties . Additionally, it is used in the development of pharmacologically active compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen atom, which is not involved in aromatization, allows it to undergo quaternization and conversion to N-oxides . This property is crucial for its biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other isoquinoline derivatives such as 3,4-dihydrobenzo[h]isoquinoline and 3,4-dihydroisoquinolinone .
Uniqueness: What sets Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide apart is its specific substitution pattern and the presence of the 2-oxide group, which imparts unique chemical and biological properties
Properties
CAS No. |
184906-10-3 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxido-4H-benzo[h]isoquinolin-2-ium |
InChI |
InChI=1S/C15H15NO/c1-15(2)9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)17/h3-8,10H,9H2,1-2H3 |
InChI Key |
KQVIONMBAZCSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=[N+]1[O-])C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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